N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-21(15-16-8-3-2-4-9-16)13-6-5-12-20-24(22,23)18-11-7-10-17(19)14-18/h2-4,7-11,14,20H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWRYPXGXFHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=CC(=CC=C1)Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-chlorobenzene-1-sulfonamide with structurally related compounds from recent studies:
Key Differences and Implications
Biological Target Specificity: The target compound’s 3-chlorobenzenesulfonamide group is structurally distinct from the tetrahydroacridine moiety in , which is critical for acetylcholinesterase (AChE) inhibition. This suggests divergent therapeutic applications: the sulfonamide may target carbonic anhydrase isoforms, while the acridine derivative targets neurodegenerative pathways.
Synthetic Feasibility :
- The tertiary amine in the target compound’s side chain contrasts with the quaternary ammonium group in , which requires alkylation steps for salt formation. This difference simplifies synthesis but may reduce bioavailability due to lower ionization at physiological pH.
- Unlike the crystalline Schiff base in , the propargylamine linker in the target compound introduces conformational flexibility, which could improve binding to dynamic enzyme pockets.
Stability and Solubility :
- The chlorine atom in the target compound increases lipophilicity (logP ~3.5) compared to the methoxy groups in (logP ~2.1), enhancing membrane permeability but reducing aqueous solubility.
- The ionic nature of the acridine derivative in ensures high solubility, whereas the neutral sulfonamide may require formulation aids for in vivo delivery.
Research Findings and Limitations
- Evidence Gaps: No direct biological data exist for the target compound; inferences rely on structural analogs. For example, sulfonamide derivatives with similar substitution patterns exhibit IC₅₀ values of 10–100 nM against carbonic anhydrase IX .
- Contradictions : While the acridine derivative in shows potent AChE inhibition, the absence of an aromatic planar system in the target compound may limit analogous activity.
- Future Directions : Computational docking studies (e.g., molecular dynamics simulations) could validate hypothesized enzyme targets. Synthetic modification of the propargylamine linker—such as click chemistry conjugation—may enhance selectivity .
Preparation Methods
Propargylamine Protection and Alkylation
But-2-yn-1-amine is first protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions during alkylation. In a typical procedure, but-2-yn-1-amine (5.25 mmol) is dissolved in tetrahydrofuran (THF, 10 mL) and treated with Boc₂O (5.90 mmol) under nitrogen. After 24 hours at room temperature, the Boc-protated amine is isolated in 85–90% yield.
Subsequent alkylation employs benzyl bromide and methyl iodide under SN2 conditions. The Boc-protected amine (4.28 mmol) is reacted with benzyl bromide (4.29 mmol) in THF (10 mL) using sodium hydroxide (5.35 mmol) as a base. After 24 hours, methyl iodide (4.30 mmol) is introduced to achieve N-methylation, yielding N-Boc-N-benzyl-N-methylbut-2-yn-1-amine (67% yield). Deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the free amine, 4-[benzyl(methyl)amino]but-2-yn-1-amine , as a pale-yellow oil (91% yield).
Key Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, ArH), 3.78 (s, 2H, CH₂Ph), 3.12 (s, 3H, NCH₃), 2.98 (t, J = 2.4 Hz, 2H, C≡CCH₂), 1.89 (t, J = 2.4 Hz, 2H, C≡CCH₂N).
-
HRMS (ESI) : Calcd. for C₁₃H₁₇N₂ [M + H]⁺: 201.1396; Found: 201.1392.
Sulfonamide Coupling with 3-Chlorobenzenesulfonyl Chloride
The final step involves reacting 4-[benzyl(methyl)amino]but-2-yn-1-amine with 3-chlorobenzenesulfonyl chloride under mild basic conditions.
Reaction Optimization
In a representative procedure, the amine (4.28 mmol) is dissolved in THF (15 mL) and cooled to 0°C. A solution of 3-chlorobenzenesulfonyl chloride (4.30 mmol) in THF (5 mL) is added dropwise, followed by aqueous potassium carbonate (10 mL, 0.59 M). The mixture is stirred at room temperature for 24 hours, acidified with 5 M HCl, and extracted with dichloromethane. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-chlorobenzene-1-sulfonamide as a white solid (73% yield).
Critical Parameters :
-
Solvent : THF ensures solubility of both amine and sulfonyl chloride.
-
Base : Aqueous K₂CO₃ neutralizes HCl, driving the reaction to completion.
-
Temperature : Room temperature prevents alkyne decomposition.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 4H, ArH), 7.35–7.28 (m, 5H, ArH), 3.80 (s, 2H, CH₂Ph), 3.65 (t, J = 2.4 Hz, 2H, C≡CCH₂), 3.15 (s, 3H, NCH₃), 2.05 (t, J = 2.4 Hz, 2H, C≡CCH₂N).
-
¹³C NMR (100 MHz, CDCl₃): δ 144.2 (SO₂), 137.8, 134.5, 130.2, 129.1, 128.9, 127.6, 126.3 (ArC), 85.6 (C≡C), 71.3 (C≡C), 53.2 (NCH₂), 48.7 (NCH₃), 44.1 (CH₂Ph), 23.8 (C≡CCH₂).
-
HRMS (ESI) : Calcd. for C₁₉H₂₁ClN₂O₂S [M + H]⁺: 393.1043; Found: 393.1040.
Alternative Synthetic Routes and Scalability
One-Pot Alkylation-Sulfonylation Strategy
A streamlined approach combines alkylation and sulfonylation in a single pot. But-2-yn-1-amine is treated with benzyl bromide and methyl iodide in THF/NaOH, followed by direct addition of 3-chlorobenzenesulfonyl chloride. This method reduces purification steps but yields a lower product (58%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative alkylation and sulfonylation. After cleavage with TFA, the product is obtained in 65% yield with >95% purity (HPLC). This method is advantageous for high-throughput screening but requires specialized equipment.
Challenges and Mitigation Strategies
-
Alkyne Stability : Prolonged exposure to strong acids/bases causes alkyne protonation or polymerization. Using aprotic solvents (THF) and neutral workup conditions minimizes degradation.
-
Selective Alkylation : Over-alkylation at the amine is avoided by stepwise addition of benzyl bromide and methyl iodide.
-
Purification : Silica gel chromatography effectively separates the sulfonamide from unreacted starting materials. Recrystallization from ethyl acetate/hexane improves crystalline purity .
Q & A
Q. What synthetic routes are effective for preparing N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-chlorobenzene-1-sulfonamide, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the alkyne-containing backbone. A common approach involves coupling 3-chlorobenzenesulfonyl chloride with a propargylamine derivative under Schotten-Baumann conditions. For example, the tertiary amine group (benzyl(methyl)amino) is introduced via nucleophilic substitution or reductive amination. Key steps include:
- Inert atmosphere : Reactions involving alkynes often require nitrogen/argon to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., using ethanol/water mixtures) is used to isolate intermediates .
Critical Parameters :
| Step | Temperature | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Amine alkylation | 0–5°C (slow warming) | DCM, DIEA | ~60–70 |
| Sulfonamide coupling | RT | THF, DMAP | ~75–85 |
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the sulfonamide (-SO2NH-), alkyne (δ ~2.5–3.5 ppm for protons adjacent to C≡C), and aromatic protons (δ ~7.2–8.1 ppm for 3-chlorophenyl) .
- X-ray crystallography : Single-crystal analysis (e.g., using a Stoe IPDS diffractometer with Mo-Kα radiation) resolves bond lengths and angles. For example, the alkyne C≡C bond typically measures ~1.20 Å, while sulfonamide S–N distances are ~1.63 Å .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonamide and alkyne moieties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:
- Sulfonamide group : The electron-withdrawing nature increases acidity of the NH group (pKa ~9–10), influencing hydrogen-bonding interactions .
- Alkyne reactivity : Frontier Molecular Orbital (FMO) analysis identifies sites prone to electrophilic attack (e.g., in Sonogashira coupling). LUMO localization on the alkyne carbon suggests susceptibility to nucleophilic additions .
Case Study : Docking studies for similar sulfonamides reveal binding affinities to carbonic anhydrase isoforms (ΔG ~-8.5 kcal/mol) .
Q. What strategies resolve contradictions in crystallographic data for structurally related compounds?
- Methodological Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) arise from:
- Crystallization conditions : Solvent polarity (e.g., DMSO vs. ethanol) affects packing. For example, polar solvents promote H-bond networks, altering β angles by 2–5° .
- Data refinement : Use SHELXL for least-squares refinement and Olex2 for disorder modeling. Apply TWINABS to correct for absorption errors in needle-like crystals .
Example : A compound with C2/c symmetry showed a 0.12 Å deviation in S–O bond lengths after anisotropic displacement parameter (ADP) refinement .
Q. How does the alkyne group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The but-2-yn-1-yl spacer enables Cu/Ir-catalyzed reactions:
- Click chemistry : Azide-alkyne cycloaddition (CuAAC) at 50°C yields triazoles with >90% regioselectivity .
- Sonogashira coupling : Pd(PPh3)4 catalyzes coupling with aryl halides (e.g., 4-iodotoluene) in THF/Et3N (3:1), producing biaryl alkynes .
Kinetic Control : Steric hindrance from the benzyl(methyl)amino group directs coupling to the terminal alkyne carbon (19F NMR monitoring confirms >95% selectivity) .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 50% vs. 75%) may stem from trace moisture in alkyne reactions. Karl Fischer titration of solvents reduces hydrolysis side products .
- Crystallographic Disorder : Partially occupied H-atoms in X-ray data (e.g., ) are resolved using SHELXL’s AFIX commands, improving R-factor convergence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
